![molecular formula C25H18N2 B5180200 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMQ belongs to the class of benzoquinoline derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to possess antioxidant activity, which may help to protect against oxidative stress. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been found to modulate the activity of various neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has several advantages for use in lab experiments. It is readily available in high purity and can be synthesized in large quantities. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has also been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline research. One area of interest is the development of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline derivatives with improved potency and selectivity. Another area of interest is the investigation of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline's potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline and to determine its potential off-target effects. Overall, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline is a promising compound for scientific research, and further investigation may lead to the development of novel therapeutics for a variety of diseases.
Métodos De Síntesis
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a reducing agent to yield the final product, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline. The synthesis of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been optimized to produce high yields and purity, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been shown to exhibit anti-microbial activity against a variety of bacterial and fungal strains.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-17-8-10-19(11-9-17)22-15-24(20-6-4-14-26-16-20)27-23-13-12-18-5-2-3-7-21(18)25(22)23/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWBHFOPJPVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

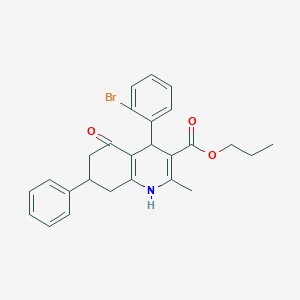
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)
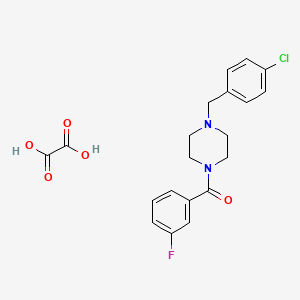

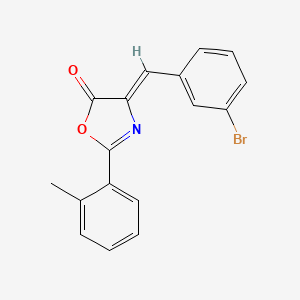
![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
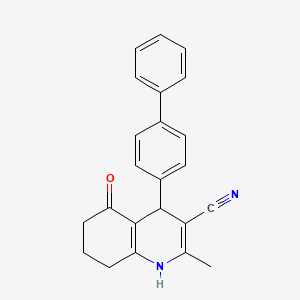
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
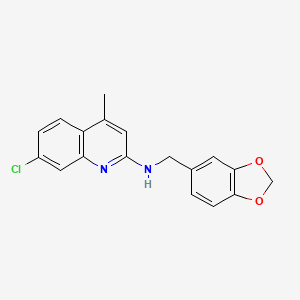
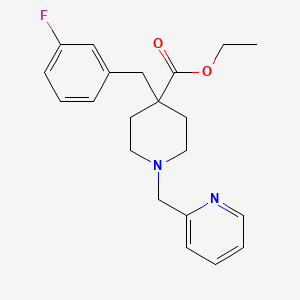
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)